N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide
Description
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core linked to a pyrazine-2-carboxamide moiety. This structure combines two sulfur-containing aromatic systems (thiazole and benzothiazole) with a nitrogen-rich pyrazine ring, making it a candidate for diverse biological applications, particularly in antimicrobial and enzyme-targeting research. Its synthesis typically involves multi-step heterocyclization and amidation reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS2/c1-7-17-11-10(21-7)3-2-8-12(11)22-14(18-8)19-13(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHGJIQDFIDSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with thiazole derivatives under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: This multi-component reaction involves the condensation of urea, an aldehyde, and a β-keto ester to form the desired heterocyclic compound.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes or proteins involved in microbial growth and replication, thereby exerting its antimicrobial effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with shared motifs:
Table 1: Structural and Functional Comparison
Structural Differentiation
- Thiazolo-Benzothiazole vs. Thiadiazole Systems : The target compound’s fused thiazolo-benzothiazole system (two sulfur atoms) contrasts with thiadiazole derivatives (one sulfur, two nitrogens), which are often associated with antifungal activity due to their electron-deficient rings. The additional benzothiazole moiety in the target compound may enhance π-π stacking interactions in enzyme binding.
- Pyrazine-2-carboxamide vs.
- Comparison with Triazole-Pyrazine Hybrids : Triazole-pyrazine hybrids () prioritize metal coordination, whereas the target compound’s thiazole systems may favor hydrophobic interactions in biological membranes.
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzothiazole rings along with a pyrazine moiety. Its molecular formula is C15H14N2O2S2. The structural characteristics contribute to its diverse pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of thiazole and benzothiazole exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing these moieties have shown significant activity against various bacterial and fungal strains.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cells.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in biological models.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Studies have focused on its binding affinity and selectivity, which are crucial for understanding its therapeutic potential.
Structure-Activity Relationships (SAR)
The following table summarizes the SAR findings related to this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Benzene fused with thiazole | Antimicrobial, Antitumor |
| 2-Aminobenzothiazole | Amino group on benzothiazole | Antimicrobial |
| Thiazole Derivatives | Variants with different substituents | Antifungal |
| 4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | Ethoxy substitution | Antimicrobial |
The unique combination of functional groups in this compound enhances its solubility and reactivity compared to simpler analogs.
Synthesis Methods
Several synthetic approaches have been developed for producing this compound. These methods typically involve multi-step reactions that incorporate various functional groups to optimize biological activity.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antitumor Effects
In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
